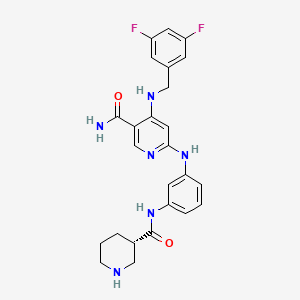
Nimucitinib
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of nimucitinib involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure consistent quality and scalability. Key considerations include the selection of raw materials, reaction conditions, and purification methods to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions
Nimucitinib undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: This compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted this compound analogs .
Scientific Research Applications
Nimucitinib has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study Janus kinase signaling pathways.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored as a potential therapeutic agent for treating dry eye syndrome and other conditions involving Janus kinase dysregulation.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery.
Mechanism of Action
Nimucitinib exerts its effects by inhibiting Janus kinase activity. It binds to the ATP-binding site of Janus kinase, preventing the phosphorylation and activation of downstream signaling molecules. This inhibition disrupts the Janus kinase signaling pathway, leading to reduced inflammation and other therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Tofacitinib: Another Janus kinase inhibitor used to treat rheumatoid arthritis.
Ruxolitinib: A Janus kinase inhibitor used for myelofibrosis and polycythemia vera.
Baricitinib: Used for rheumatoid arthritis and COVID-19 treatment.
Uniqueness of Nimucitinib
This compound is unique in its specific application for treating dry eye syndrome by promoting tear production. Its selectivity and potency as a Janus kinase inhibitor make it a valuable tool in both research and therapeutic contexts .
Properties
CAS No. |
2740557-24-6 |
|---|---|
Molecular Formula |
C25H26F2N6O2 |
Molecular Weight |
480.5 g/mol |
IUPAC Name |
4-[(3,5-difluorophenyl)methylamino]-6-[3-[[(3S)-piperidine-3-carbonyl]amino]anilino]pyridine-3-carboxamide |
InChI |
InChI=1S/C25H26F2N6O2/c26-17-7-15(8-18(27)9-17)12-30-22-11-23(31-14-21(22)24(28)34)32-19-4-1-5-20(10-19)33-25(35)16-3-2-6-29-13-16/h1,4-5,7-11,14,16,29H,2-3,6,12-13H2,(H2,28,34)(H,33,35)(H2,30,31,32)/t16-/m0/s1 |
InChI Key |
FDQSOYXLRVBMGA-INIZCTEOSA-N |
Isomeric SMILES |
C1C[C@@H](CNC1)C(=O)NC2=CC=CC(=C2)NC3=NC=C(C(=C3)NCC4=CC(=CC(=C4)F)F)C(=O)N |
Canonical SMILES |
C1CC(CNC1)C(=O)NC2=CC=CC(=C2)NC3=NC=C(C(=C3)NCC4=CC(=CC(=C4)F)F)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-but-2-enedioic acid;(5S)-N-[7-(3,6-dihydro-2H-pyran-4-yl)-4-methoxy-[1,3]thiazolo[4,5-c]pyridin-2-yl]-7-oxa-2-azaspiro[4.5]decane-2-carboxamide](/img/structure/B10861853.png)
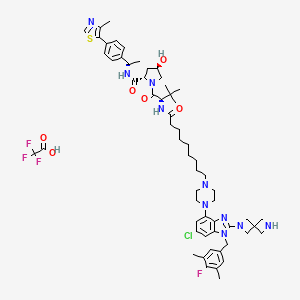
![5-fluoro-3-methyl-2-[4-[[4-(trifluoromethylsulfanyl)phenyl]methyl]phenyl]-1H-quinolin-4-one](/img/structure/B10861863.png)

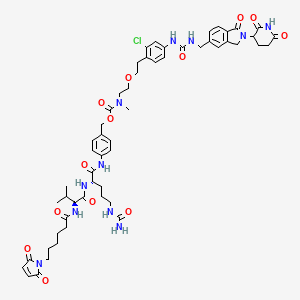
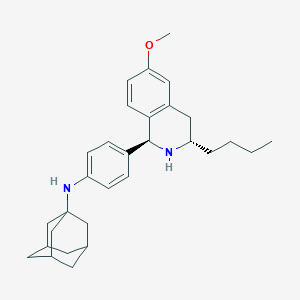
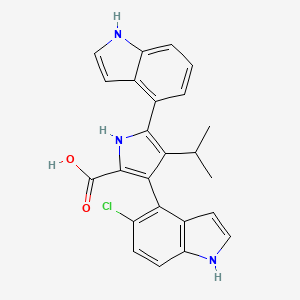
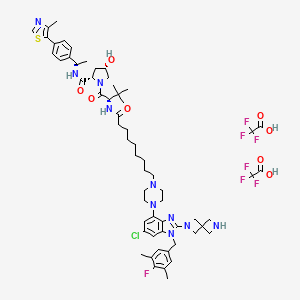
![(3E)-3-[(1-methylindol-3-yl)methylidene]-2-oxo-1H-indole-5-sulfonamide](/img/structure/B10861893.png)

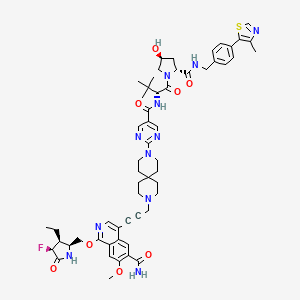
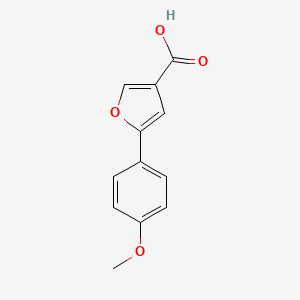
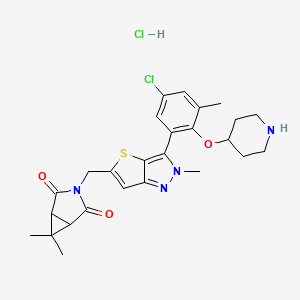
![2-[(2S)-5-chloro-6-fluoro-2-(methylaminomethyl)-2-phenyl-3H-1-benzofuran-4-yl]-3-fluoro-4-(2-hydroxyethoxy)-N-methylbenzamide](/img/structure/B10861930.png)
